2-Ethoxy-4-methylbenzenesulfonyl chloride
Overview
Description
2-Ethoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction typically proceeds as follows:
C9H12O3S+SOCl2→C9H11ClO3S+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines, to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-ethoxy-4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Water: Hydrolysis reactions typically occur in aqueous environments or under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis.
Scientific Research Applications
2-Ethoxy-4-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Pharmaceuticals: Sulfonamide derivatives have antibacterial properties and are used in the development of antibiotics.
Material Science: It is used in the preparation of sulfonated polymers, which have applications in ion exchange resins and proton exchange membranes for fuel cells.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonic acid derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the ethoxy and methyl groups.
Toluene-4-sulfonyl Chloride: Similar but has a methyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and the properties of the resulting sulfonamide or sulfonic acid derivatives .
Properties
IUPAC Name |
2-ethoxy-4-methylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFZGCERSFZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273272 | |
Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-60-4 | |
Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956722-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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